![molecular formula C15H11Cl2NO5S2 B2747784 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid CAS No. 872696-40-7](/img/structure/B2747784.png)
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid is a useful research compound. Its molecular formula is C15H11Cl2NO5S2 and its molecular weight is 420.28. The purity is usually 95%.
BenchChem offers high-quality 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
- Synthesis and Pharmacological Evaluation
A study focused on the synthesis of N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, which are potential anti-bacterial agents and moderate inhibitors of α-chymotrypsin enzyme. These derivatives exhibited significant anti-bacterial potential, especially against S.typhi, K.pneumonae, and S. aureus, compared to standard ciprofloxacin. Computational docking with the α-chymotrypsin enzyme protein revealed active binding sites correlating with the bioactivity data, suggesting less cytotoxic compounds due to substitutions on the oxadiazole moiety (Siddiqui et al., 2014).
Anticancer and Antiproliferative Properties
Synthesis and in vivo Anticancer Effects
Novel thioxothiazolidin-4-one derivatives were synthesized and investigated for their ability to inhibit tumor growth and angiogenesis using a mouse tumor model. These compounds significantly reduced tumor volume and cell number, and increased the lifespan of tumor-bearing mice. They also showed strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, indicating their potential as anticancer therapies (Chandrappa et al., 2010).Synthesis and Anticancer Activity of Thiazolidinone Derivatives
A study synthesized various thiazolidinone derivatives and evaluated their cytotoxicity and apoptosis induction in human leukemia cells. Certain derivatives, especially those with electron-donating groups at specific positions, showed potent anticancer activity, suggesting the relevance of these groups in the compound's efficacy (Chandrappa et al., 2009).
Antimicrobial and Antiviral Properties
Synthesis and Antimicrobial Activity
Several new thiazolidinone, thiazoline, and thiophene derivatives were synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited promising activities, expanding the potential applications in antimicrobial treatments (Gouda et al., 2010).Synthesis and Antiviral Activity of Thiadiazole Sulfonamides
Research into 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives revealed certain compounds with anti-tobacco mosaic virus activity. This highlights the potential of these derivatives in antiviral applications (Chen et al., 2010).
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO5S2/c16-8-2-1-3-9(17)7(8)6-11-13(21)18(15(24)25-11)10(14(22)23)4-5-12(19)20/h1-3,6,10H,4-5H2,(H,19,20)(H,22,23)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYJUTHLBHROJKD-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Butoxy-3-methylphenyl)sulfonyl]-4-pyridylamine](/img/structure/B2747701.png)
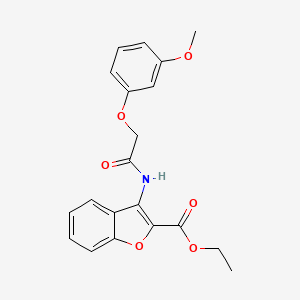
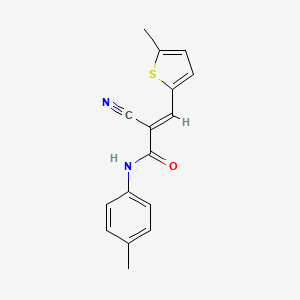
![Methyl 2-[(4-methoxycarbonylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2747706.png)

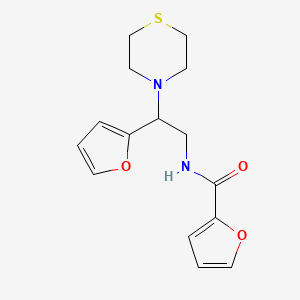
![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2747711.png)
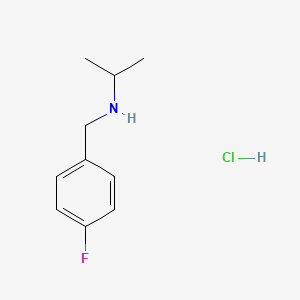
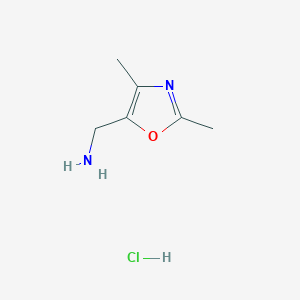
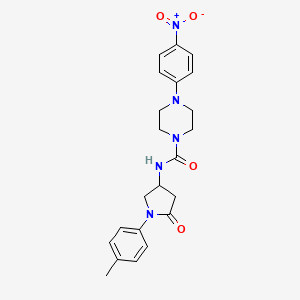
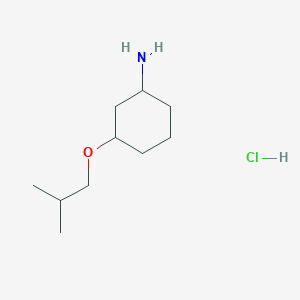
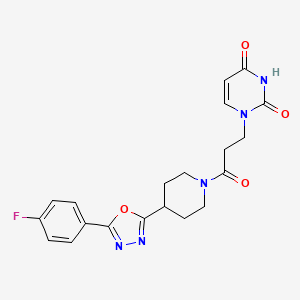
![2-[[6-(hydroxymethyl)-9-methyl-2-(3-methylphenyl)-5H-pyrido[1,2]pyrano[2,4-b]pyrimidin-4-yl]sulfanyl]-1-morpholin-4-yl-ethanone](/img/structure/B2747718.png)
![7-(2-methoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2747720.png)